![molecular formula C16H14ClNO4 B1350468 1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone CAS No. 885950-07-2](/img/structure/B1350468.png)
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone, also known as 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide, is a synthetic compound that has been used in many scientific research studies. It is an aromatic compound that is composed of an aryl group and a ketone functional group. The compound has a wide range of applications in scientific research, including its use in biochemical and physiological studies, as well as its use in various lab experiments.
Applications De Recherche Scientifique
Synthesis and Properties of Nickel(II) Complexes : A study by Chai et al. (2017) involved the synthesis of mono- and dinuclear Ni(II) complexes using ligands structurally related to the compound . These complexes exhibited notable spectroscopic, electrochemical, thermal, and antimicrobial properties, highlighting their potential in various chemical applications (Chai et al., 2017).
Antimicrobial Activity of Derivative Compounds : Patel et al. (2011, 2012) synthesized derivatives of the compound, focusing on their antimicrobial activity. These studies demonstrated the potential of these derivatives in combating various microbial strains, underscoring their importance in medicinal chemistry and pharmaceutical research (Patel et al., 2011), (Patel et al., 2012).
Photochemical Studies : Gáplovský et al. (2005) conducted photochemical studies on 2-nitrobenzyl compounds, including a compound structurally similar to the one . These studies contribute to a deeper understanding of the photochemical reaction mechanisms, which is essential in fields like material sciences and photobiology (Gáplovský et al., 2005).
Spectroscopic Analysis and Antimicrobial Evaluation of Azetidinone Derivatives : Chopde et al. (2012) evaluated the antimicrobial activities of azetidinone derivatives of compounds related to the compound of interest. Their study provides insights into the potential application of these derivatives in antimicrobial treatments (Chopde et al., 2012).
Propriétés
IUPAC Name |
1-[3-chloro-4-[(4-methyl-3-nitrophenyl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10-3-4-12(7-15(10)18(20)21)9-22-16-6-5-13(11(2)19)8-14(16)17/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHANCIYSSYLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C(=O)C)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

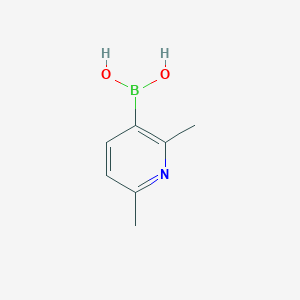
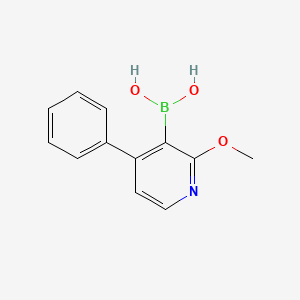
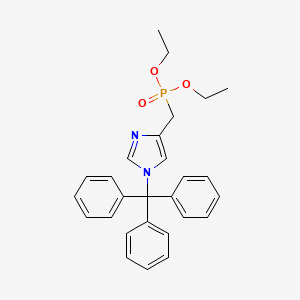
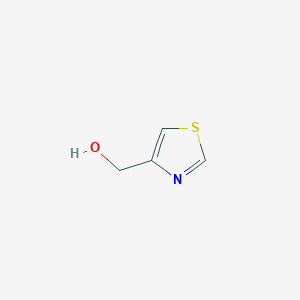
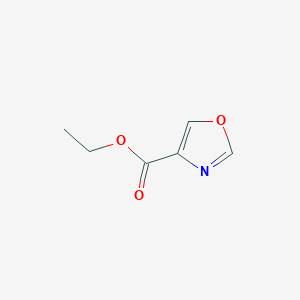
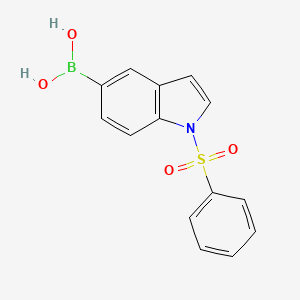
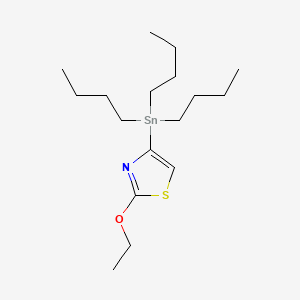
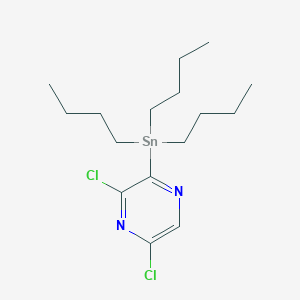
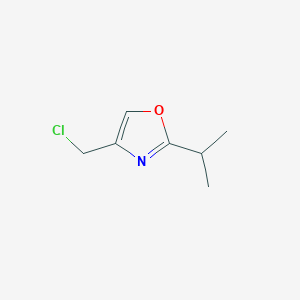
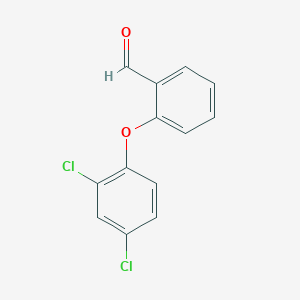
![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)
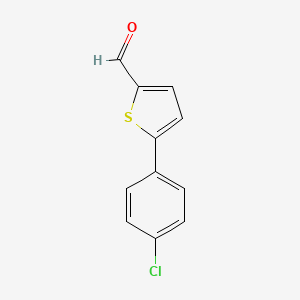
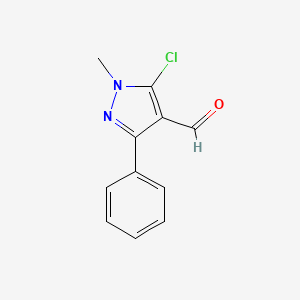
![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B1350418.png)